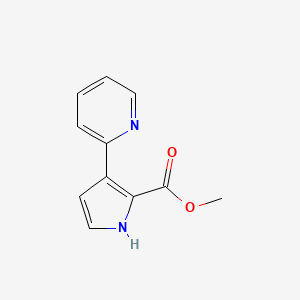
Methyl 3-(2-Pyridyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD31735616” is known as Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate. This compound is a heterocyclic organic molecule that contains both pyridine and pyrrole rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
科学研究应用
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism by which Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(2-pyridyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 3-(2-pyridyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group.
3-(2-Pyridyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group.
The uniqueness of this compound lies in its specific ester functionality, which can influence its reactivity and interactions in various applications.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
methyl 3-pyridin-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-8(5-7-13-10)9-4-2-3-6-12-9/h2-7,13H,1H3 |
InChI 键 |
MTTVTVGLYVOOCH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


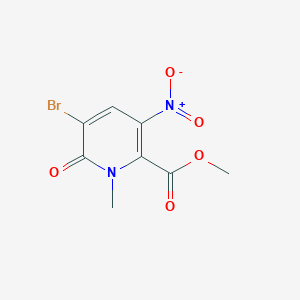
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
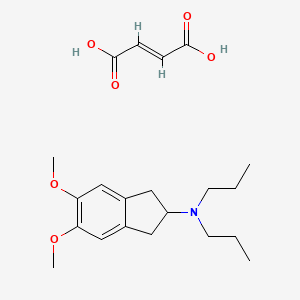
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)

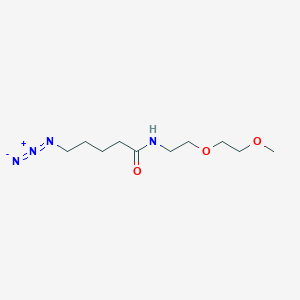
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
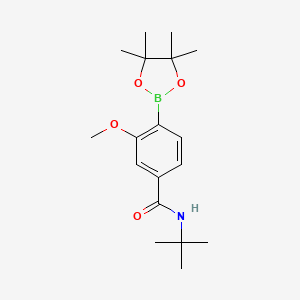
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

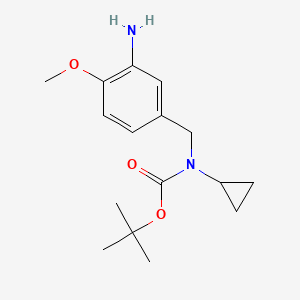
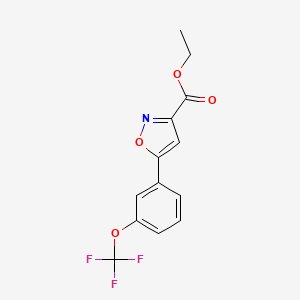
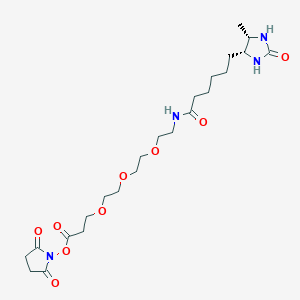
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
